N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine
Brand Name: Vulcanchem
CAS No.: 1118787-09-9
VCID: VC7743400
InChI: InChI=1S/C11H20N2O/c1-11(2,3)13-6-8-4-5-9(7-13)10(8)12-14/h8-9,14H,4-7H2,1-3H3
SMILES: CC(C)(C)N1CC2CCC(C1)C2=NO
Molecular Formula: C11H20N2O
Molecular Weight: 196.294

N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine

CAS No.: 1118787-09-9

Cat. No.: VC7743400

Molecular Formula: C11H20N2O

Molecular Weight: 196.294

* For research use only. Not for human or veterinary use.

N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine - 1118787-09-9

Specification

CAS No. 1118787-09-9
Molecular Formula C11H20N2O
Molecular Weight 196.294
IUPAC Name N-(3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene)hydroxylamine
Standard InChI InChI=1S/C11H20N2O/c1-11(2,3)13-6-8-4-5-9(7-13)10(8)12-14/h8-9,14H,4-7H2,1-3H3
Standard InChI Key HHZMWBABTWDQKD-UHFFFAOYSA-N
SMILES CC(C)(C)N1CC2CCC(C1)C2=NO

Introduction

Structural Characterization and Nomenclature

The compound’s IUPAC name, 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime, reflects its bicyclic framework. The core structure consists of a seven-membered bicyclo[3.2.1]octane system, where positions 3 and 8 are critical functionalization sites:

  • Position 3: A tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) is attached to the nitrogen atom, conferring steric bulk and potential metabolic stability .

  • Position 8: An oxime group (C=N-OH\text{C=N-OH}) replaces the carbonyl oxygen of the parent ketone, introducing polarity and reactivity .

The stereochemistry and spatial arrangement of substituents were confirmed via crystallographic data of related compounds, such as tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (PubChem CID 11160507), which shares the bicyclic backbone . Key bond lengths and angles in analogous structures suggest a rigid bicyclic system with moderate torsional flexibility .

Physicochemical Properties

Key properties derived from experimental data include:

PropertyValueSource
Molecular FormulaC11H20N2O\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}
Molecular Weight196.29 g/mol
Physical FormPowder
Purity95–97%
Storage TemperatureRoom temperature (RT)
Hazard StatementsH302, H312, H315, H319, H332, H335

The compound’s solubility profile is inferred from structural analogs: it is likely soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water due to the hydrophobic tert-butyl group .

Applications in Research

Organic Synthesis

The compound’s oxime group serves as a versatile intermediate for further functionalization, including:

  • Reduction to amines: Catalytic hydrogenation converts the oxime to a primary amine.

  • Cycloaddition reactions: Participation in [3+2] cycloadditions to form heterocycles .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Differences
N-Boc-nortropinone185099-67-6Boc-protected ketone; lacks oxime
tert-Butyl 3-hydroxy-8-azabicyclo[...]194222-05-4Hydroxyl group instead of oxime

The tert-butyl group in N-{3-tert-butyl-3-azabicyclo...} enhances steric hindrance compared to smaller substituents, potentially improving metabolic stability in drug candidates .

Future Research Directions

  • Synthetic Optimization: Development of one-pot methodologies for improved yield and scalability.

  • Biological Screening: Evaluation of antimicrobial, anticancer, or neurological activity.

  • Crystallographic Studies: Determination of precise three-dimensional structure to guide drug design.

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